1-Octyne, 1-bromo-8-chloro-

Beschreibung

Structural Classification and Nomenclature of Halogenated Alkynes

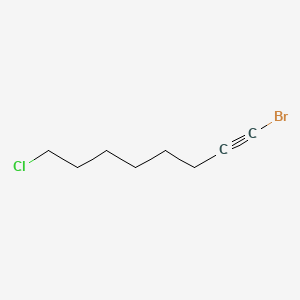

Halogenated alkynes are classified based on the type and position of the halogen atoms relative to the alkyne. The nomenclature follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). For the compound in focus, the IUPAC name is 1-bromo-8-chlorooct-1-yne . smolecule.comepa.gov This name precisely describes its structure: an eight-carbon chain ("oct"), a triple bond starting at the first carbon ("-1-yne"), a bromine atom at the first carbon ("1-bromo-"), and a chlorine atom at the eighth carbon ("-8-chloro-").

The general structure of 1-Octyne, 1-bromo-8-chloro- is Br-C≡C-(CH₂)₆-Cl. This arrangement of functional groups is key to its chemical behavior.

Table 1: Physicochemical Properties of 1-Octyne, 1-bromo-8-chloro-

| Property | Value |

|---|---|

| CAS Number | 71487-12-2 |

| Molecular Formula | C₈H₁₂BrCl |

| Molecular Weight | 223.54 g/mol |

| IUPAC Name | 1-bromo-8-chlorooct-1-yne |

| Canonical SMILES | C(CCCCl)CCC#CBr |

| InChI Key | DKDDZXUBMOUAAD-UHFFFAOYSA-N |

Data sourced from multiple references. smolecule.comepa.govuni.lu

Significance of Halogenated Alkynes in Modern Organic Synthesis

In recent years, haloalkynes have been recognized as powerful and versatile building blocks in a variety of synthetic transformations. acs.org Their utility stems from their ability to act as "dual functionalized molecules," where both the alkyne and the halogen atom can participate in a wide range of chemical reactions. acs.org

The concept of dual functionalization is central to the synthetic utility of compounds like 1-Octyne, 1-bromo-8-chloro-. This paradigm allows for the introduction of multiple functional groups in a controlled manner. For instance, the alkyne can undergo addition reactions, while the halogen atoms can be replaced through nucleophilic substitution. smolecule.com This dual reactivity is particularly valuable in creating complex molecular scaffolds from simpler starting materials. The process of introducing a halogen and an amino group across a carbon-carbon unsaturated bond, known as haloamination, is a prime example of a tandem functionalization reaction. benthamdirect.comingentaconnect.com

The bromine and chlorine atoms in 1-Octyne, 1-bromo-8-chloro- are not merely passive substituents; they are key enablers of further chemical transformations. The differing reactivity of the C-Br and C-Cl bonds allows for selective reactions. The bromine atom, being a better leaving group, can be targeted for nucleophilic substitution while the chlorine atom remains intact, and vice versa. This differential reactivity is crucial for stepwise synthesis strategies.

Furthermore, the halogen moieties can be retained during certain reactions, allowing for subsequent structural modifications and the formation of tandem carbon-carbon or carbon-heteroatom bonds. acs.org For example, the bromoalkyne portion can participate in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new C-C bonds. acs.org The presence of halogens can also influence the stereochemistry of reactions, providing a handle to control the three-dimensional arrangement of atoms in the product. nih.govmdpi.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

71487-12-2 |

|---|---|

Molekularformel |

C8H12BrCl |

Molekulargewicht |

223.54 g/mol |

IUPAC-Name |

1-bromo-8-chlorooct-1-yne |

InChI |

InChI=1S/C8H12BrCl/c9-7-5-3-1-2-4-6-8-10/h1-4,6,8H2 |

InChI-Schlüssel |

DKDDZXUBMOUAAD-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCCCl)CCC#CBr |

Herkunft des Produkts |

United States |

Mechanistic Insights and Reactivity Pathways of 1 Octyne, 1 Bromo 8 Chloro Analogues

Transition Metal-Catalyzed Transformations of Haloalkynes

Transition metal catalysis provides powerful methods for the functionalization of haloalkynes, which can act as dual-functionalized molecules. acs.orgresearchgate.net Catalytic systems involving metals like palladium, copper, and gold can activate the alkyne for various transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The halogen atom on the alkyne plays a crucial role, influencing the electronic properties of the triple bond and serving as a leaving group in cross-coupling reactions. acs.orgnih.gov This dual reactivity allows for the rapid construction of complex molecular architectures from relatively simple precursors. acs.org

Carbon-carbon bond formation is a cornerstone of organic synthesis, and transition metal-catalyzed cross-coupling reactions are among the most efficient methods to achieve this. acs.org Haloalkynes are excellent electrophilic partners in these reactions, enabling the construction of valuable molecular frameworks. researchgate.net

The synthesis of conjugated diynes is of significant interest due to their applications in materials science, natural product synthesis, and pharmaceuticals. acs.org A primary method for their synthesis is the cross-coupling of a haloalkyne with a terminal alkyne.

The Cadiot-Chodkiewicz reaction, a classic copper-catalyzed coupling, provides an elegant route to unsymmetrical 1,3-diynes. researchgate.net This reaction involves the coupling of a terminal alkyne with a 1-bromoalkyne in the presence of a copper(I) salt and an amine base. researchgate.net Palladium-catalyzed systems have also been developed, often in conjunction with a copper(I) co-catalyst, to facilitate the C(sp)-C(sp) cross-coupling. acs.org A significant challenge in these reactions is the competitive homocoupling of the terminal alkyne (Glaser coupling) or the haloalkyne. acs.org Strategic choice of catalysts, ligands, and reaction conditions is crucial to favor the desired cross-coupling pathway and achieve high selectivity for the unsymmetrical diyne product. acs.org For instance, protocols using a palladium catalyst with a phosphine–olefin ligand and a Cu(I) co-catalyst have shown high efficiency and selectivity for a broad range of substrates. acs.org

| Bromoalkyne Analogue | Terminal Alkyne | Catalyst System | Product (Unsymmetrical Diyne) | Reference |

|---|---|---|---|---|

| 1-Bromo-1-hexyne | Phenylacetylene | Pd(dba)₂, CuI, Ligand | 1-Phenyl-1,3-decadiyne | acs.org |

| 1-Bromo-3,3-dimethyl-1-butyne | Ethynyltrimethylsilane | CuI, Amine Base | 1-Trimethylsilyl-5,5-dimethyl-1,3-hexadiyne | researchgate.net |

| Ethyl 6-bromo-5-hexynoate | 1-Heptyne | Pd(PPh₃)₄, CuI | Ethyl 5,7-tridecadiynoate | acs.org |

While the term "alkyl-alkyl" coupling typically refers to the formation of a C(sp³)-C(sp³) bond, in the context of haloalkyne reactivity, it more accurately describes the formation of a C(sp)-C(sp³) bond. organicreactions.org This involves coupling the bromoalkyne with an alkyl nucleophile. Transition metal catalysts, particularly those based on copper, palladium, and iron, are effective for this transformation. organic-chemistry.org

These reactions often employ alkyl organometallic reagents, such as Grignard reagents (R-MgBr) or organozinc reagents (R-ZnX). organic-chemistry.orgnih.gov For example, copper-catalyzed coupling of 1-bromoalkynes with alkyl organozinc reagents proceeds efficiently to yield internal alkynes. nih.gov Similarly, iron and palladium catalysts can facilitate the cross-coupling of alkynyl Grignard reagents with alkyl halides or, conversely, terminal alkynes with alkyl halides under various conditions. organic-chemistry.org These methods provide a direct route to internal alkynes bearing a C(sp³)-hybridized carbon atom attached to the acetylenic unit, a common structural motif in complex organic molecules.

| Haloalkyne Substrate | Alkyl Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 1-Bromo-2-phenylethyne | Cyclohexylzinc chloride | CuCN·2LiCl | (Cyclohexylethynyl)benzene | nih.gov |

| 1-Iodo-1-octyne | sec-Butylmagnesium chloride | Fe(acac)₃ | 5-Methyl-3-dodecyne | organic-chemistry.org |

| 1-Bromo-1-hexyne | Iodocyclopentane + n-BuLi (forms Cyclopentyl-Li) | Pd₂(dba)₃, PPh₃ | 1-Cyclopentyl-1-hexyne | organic-chemistry.org |

Hydrofunctionalization involves the addition of an E-H bond (where E can be a heteroatom or carbon) across the carbon-carbon triple bond. These reactions are highly atom-economical and provide direct access to functionalized alkenes. researcher.life For haloalkynes, the regioselectivity and stereoselectivity of the addition are critical considerations, as they determine the structure of the resulting haloalkene product. masterorganicchemistry.commasterorganicchemistry.com

The addition of an E-H unit to an unsymmetrical alkyne can, in principle, yield four different products: Z- and E-isomers of two different regioisomers. A regioselective reaction favors the formation of one constitutional isomer over another, while a stereoselective reaction favors one stereoisomer over another. masterorganicchemistry.com

Transition metal catalysis is instrumental in controlling both the regio- and stereochemical outcomes of these additions. For example, the hydrochlorination of haloalkynes can be catalyzed to produce dihaloalkenes with high selectivity. acs.org The mechanism often involves the formation of a vinyl-metal intermediate, where the subsequent protonolysis or other terminating step dictates the stereochemistry of the final product. acs.org The choice of metal, ligands, and reaction conditions can steer the reaction toward either syn-addition (where E and H add to the same face of the alkyne) or anti-addition (where they add to opposite faces). Similarly, regioselectivity (e.g., Markovnikov vs. anti-Markovnikov) is influenced by electronic and steric factors of both the substrate and the catalyst. masterorganicchemistry.com

The products of hydrofunctionalization reactions of haloalkynes are functionalized haloalkenes, which are themselves versatile intermediates for further synthetic manipulations, such as cross-coupling reactions. acs.org The ability to retain the halogen atom during the addition reaction is a key advantage, as it provides a handle for subsequent transformations. acs.org

For instance, the palladium-catalyzed addition of halides and an alkynyl unit to a haloalkyne (a haloalkynylation reaction) can produce highly functionalized dihaloalkenynes with remarkable regio- and stereoselectivity. nih.gov This process involves the formation of new C-C and C-halogen bonds in a single step. Other examples include the silver-assisted bromofluorination of terminal alkynes, which proceeds through a haloalkyne intermediate to yield bromofluoroalkenes. acs.org These pathways demonstrate the power of transition metal catalysis to transform simple haloalkynes into complex and valuable haloalkene building blocks.

| Haloalkyne Substrate | E-H Reagent/Unit Added | Catalyst/Promoter | Product (Functionalized Haloalkene) | Selectivity | Reference |

|---|---|---|---|---|---|

| Iodoalkyne | HCl | (Ph₃P)AuCl/AgOTf | (Z)-1-Chloro-2-iodoalkene | High regio- and stereoselectivity | acs.org |

| Bromoalkyne | HF (from AgF/NBS) | AgF | (E)-1-Bromo-2-fluoroalkene | Regio- and stereoselective | acs.org |

| Bromoalkyne | Self-addition (Haloalkynylation) | Pd(OAc)₂ | 1,2-Dihalo-1,3-enyne | High regio- and stereoselectivity | nih.gov |

Carbon-Hydrogen Activation and Alkyne Insertion Mechanisms

Transition metal-catalyzed C-H activation, followed by the insertion of an alkyne, is a powerful strategy for forming new carbon-carbon bonds. In the context of haloalkyne analogues of 1-bromo-8-chloro-1-octyne, this process typically involves the initial activation of a C-H bond by a metal catalyst, generating a metal-carbon (M-C) bond. The haloalkyne then coordinates to the metal center.

The subsequent insertion of the haloalkyne into the M-C bond can proceed through different regioselective pathways, which are often influenced by the electronic and steric nature of the substituents on the alkyne. For bromoalkynes, the insertion step is followed by a process that can lead to different outcomes. One common pathway involves migratory insertion of the alkyne to form a new organometallic intermediate. Subsequent reductive elimination yields the final functionalized product and regenerates the active catalyst. The presence of the bromo substituent on the alkyne plays a crucial role in influencing the regioselectivity of the insertion, often directing the orientation of the coupling partners.

Nucleophilic Addition Reactions of Haloalkynes

The electron-deficient nature of the triple bond in haloalkynes, enhanced by the inductive effect of the halogen, makes them excellent electrophiles for nucleophilic addition reactions.

Formation of Carbon(sp2)-Heteroatom Bonds

The addition of heteroatom nucleophiles to haloalkynes is a direct and efficient method for constructing C(sp²)-heteroatom bonds, leading to the formation of functionalized haloalkenes. A wide array of nucleophiles, including those containing oxygen, nitrogen, and sulfur, can participate in these transformations.

The mechanism generally involves the attack of the nucleophile on one of the sp-hybridized carbons of the alkyne. This attack is often regioselective, with the nucleophile typically adding to the carbon atom distal to the halogen, influenced by both electronic and steric factors. The resulting vinyl anion is then protonated or trapped by an electrophile to yield the final haloalkene product. This pathway provides stereoselective access to valuable synthetic intermediates where the halogen can be retained for subsequent cross-coupling reactions.

Table 1: Examples of Nucleophilic Addition to Haloalkynes

| Nucleophile | Catalyst/Conditions | Product Type |

| Phenols (ArOH) | Base (e.g., K₂CO₃) | Aryl vinyl ethers |

| Thiols (RSH) | Base (e.g., Et₃N) | Thio-vinyl ethers |

| Amines (R₂NH) | Various catalysts | Enamines |

| Sulfonamides | Base-mediated | N-Vinyl sulfonamides |

Radical-Mediated Hydroalkylation and Alkynylation Strategies

Radical-mediated reactions offer a complementary approach to functionalizing haloalkynes. These strategies often involve the generation of a radical species that adds to the alkyne triple bond.

In hydroalkylation , an alkyl radical adds across the triple bond. This can be achieved by merging nickel catalysis with photoredox catalysis, where a carboxylic acid, for example, can serve as the source of the alkyl radical via decarboxylation. The alkyl radical adds to the alkyne, and the resulting vinyl radical is then trapped to yield the hydroalkylation product. This method effectively bypasses traditional open-shell alkyne addition pathways, allowing for controlled functionalization. princeton.edu

Alkynylation strategies involving radicals often utilize specialized reagents like alkynyl sulfones or ethynylbenziodoxolones (EBX) as electrophilic alkyne sources that can trap radical intermediates. rsc.orgnih.gov The process can be initiated by photoredox catalysis to generate an alkyl or aryl radical, which then adds to the electrophilic alkyne reagent in an addition-elimination sequence to form a new C-C triple bond. nih.gov These methods represent a powerful "third way" to transfer alkyne fragments, distinct from traditional nucleophilic acetylide chemistry or electrophilic alkynylation. nih.gov

Cycloaddition Chemistry of Haloalkynes

The π-system of haloalkynes enables their participation in various cycloaddition reactions, providing rapid access to cyclic and heterocyclic structures.

Diels-Alder Reaction Pathways

In the [4+2] Diels-Alder cycloaddition, haloalkynes can serve as effective dienophiles. organic-chemistry.orgyoutube.com The reaction involves a concerted interaction between the 4π-electron system of a conjugated diene and the 2π-electron system of the haloalkyne. wikipedia.org The presence of electron-withdrawing groups, such as halogens, on the dienophile enhances its reactivity by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org

When an alkyne is used as the dienophile, the initial product is a 1,4-cyclohexadiene (B1204751) derivative. The halogen substituent from the haloalkyne is incorporated into the newly formed six-membered ring, providing a handle for further synthetic modifications.

Table 2: Key Factors in Diels-Alder Reactions with Haloalkynes

| Component | Role | Key Feature for Reactivity |

| Conjugated Diene | 4π-electron system | Electron-donating groups increase reactivity. |

| Haloalkyne | Dienophile (2π-electron system) | Electron-withdrawing halogen atom enhances reactivity. |

| Product | 1,4-Cyclohexadiene derivative | Halogen is incorporated into the cyclic product. |

[3+2] Cycloaddition for Complex Heterocyclic Scaffold Construction

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole (a molecule with a delocalized three-atom, four-electron π-system) and a dipolarophile, a role that haloalkynes can readily fulfill. organic-chemistry.org

A prominent example is the reaction of an organic azide (B81097) with a haloalkyne, which yields a halogenated 1,2,3-triazole. youtube.comnih.gov Similarly, reacting a haloalkyne with a nitrile oxide produces a 4-haloisoxazole. nih.gov These reactions are often highly regioselective and can be catalyzed by metals like ruthenium or copper. nih.gov The resulting halogenated heterocycles are valuable building blocks in medicinal chemistry and materials science, as the halogen atom can be readily functionalized through cross-coupling reactions. nih.gov This versatility makes the [3+2] cycloaddition of haloalkynes a cornerstone in the synthesis of complex molecular architectures. sci-rad.comrsc.org

Cascade Cycloisomerization Processes Involving Alkynoic Acids

Cascade reactions, wherein multiple bond-forming events occur in a single synthetic operation, offer an efficient strategy for the construction of complex molecular architectures. In the context of 1-bromo-8-chloro-1-octyne analogues, cascade cycloisomerization processes initiated by alkynoic acids, particularly in the presence of transition metal catalysts like gold and palladium, are of significant interest for the synthesis of diverse heterocyclic scaffolds. mdpi.comresearchgate.netnih.govresearchgate.netvu.nluchicago.edursc.org

Gold catalysts, in particular, have demonstrated remarkable efficacy in activating alkyne functionalities towards nucleophilic attack. mdpi.comresearchgate.netnih.gov The general mechanism for the gold-catalyzed cycloisomerization of an alkynoic acid involves the coordination of the gold(I) or gold(III) catalyst to the alkyne, which enhances its electrophilicity. nih.gov This is followed by an intramolecular attack of the carboxylic acid oxygen onto the activated alkyne, leading to the formation of a vinylgold intermediate. Subsequent protodeauration or other terminating steps can then yield lactone products. mdpi.comresearchgate.net

For an analogue of 1-bromo-8-chloro-1-octyne tethered to an alkynoic acid, a gold-catalyzed cascade process would likely commence with the activation of the bromoalkyne. The presence of the electron-withdrawing bromine atom can influence the regioselectivity of the initial nucleophilic attack. The intramolecular cyclization would lead to the formation of an exocyclic vinyl-bromo moiety. The distal chloroalkyl chain can then participate in subsequent cyclization steps, potentially leading to the formation of bicyclic or more complex fused or spirocyclic systems, depending on the tether length and reaction conditions. nih.gov

Palladium catalysis also offers a powerful platform for cascade cyclizations. nih.govresearchgate.netvu.nluchicago.edursc.org Palladium-catalyzed processes often involve an initial carbopalladation or migratory insertion step. nih.govvu.nl In a hypothetical cascade involving a 1-bromo-8-chloro-1-octyne analogue and an alkynoic acid, the reaction could be initiated by the oxidative addition of the bromoalkyne to a palladium(0) complex. The resulting alkynylpalladium(II) species could then undergo intramolecular carbopalladation with the tethered alkynoic acid, followed by further cyclization involving the chloroalkyl chain.

Table 1: Plausible Intermediates in Gold-Catalyzed Cascade Cycloisomerization

| Intermediate | Description |

| Gold-π-Alkyne Complex | Initial coordination of the gold catalyst to the bromoalkyne moiety, activating it for nucleophilic attack. |

| Vinylic Gold Species | Formed after the intramolecular attack of the carboxylic acid, leading to a six-membered ring. |

| Bicyclic Intermediate | Subsequent intramolecular reaction of the chloroalkyl chain with the newly formed ring system. |

| Final Product | A complex heterocyclic structure formed after catalyst regeneration. |

Electrophilic Transformations and Halogen Atom Transfer Processes

The electron-rich triple bond and the presence of two distinct halogen atoms in 1-octyne, 1-bromo-8-chloro- analogues make them susceptible to a range of electrophilic and radical-mediated transformations.

Alkynes, in general, undergo electrophilic addition reactions, although they are often less reactive than correspondingly substituted alkenes. libretexts.orglibretexts.org The addition of electrophiles like halogens (e.g., Br₂, Cl₂) or interhalogen compounds (e.g., ICl) to a bromoalkyne would proceed via an initial electrophilic attack on the π-system. unirioja.esnih.gov This can lead to the formation of a bridged halonium ion intermediate or a vinyl cation. libretexts.org The regioselectivity of the attack is influenced by the electronic properties of the substituents. In the case of a 1-bromoalkyne, the bromine atom's electron-withdrawing inductive effect and electron-donating resonance effect will influence the stability of the intermediate carbocation. For instance, the addition of iodine monochloride (ICl) to an alkyne typically proceeds with the iodine acting as the electrophile. unirioja.esnih.gov The subsequent attack of the chloride ion occurs in an anti-fashion. stackexchange.com

Table 2: Predicted Products of Electrophilic Addition to a 1-Bromo-1-alkyne

| Reagent | Predicted Major Product | Mechanistic Feature |

| Br₂ | (E)-1,2-Dibromoalkene | Anti-addition via a bromonium ion intermediate. |

| ICl | (E)-1-Bromo-2-chloro-1-iodoalkene | Iodine acts as the electrophile, followed by anti-attack of chloride. unirioja.esnih.govstackexchange.com |

| HBr | 1,1-Dibromoalkene | Follows Markovnikov's rule, with the initial protonation leading to the more stable vinyl cation. |

Halogen atom transfer (HAT) processes represent a powerful tool for the formation of carbon-centered radicals, which can then participate in a variety of synthetic transformations, including cyclizations. mdpi.comnih.govyoutube.com In the context of 1-bromo-8-chloro-1-octyne analogues, the bromoalkyne functionality is a prime candidate for initiating such radical cascades. These reactions are often initiated by radical initiators or via photoredox catalysis. mdpi.com

A typical halogen atom transfer radical cyclization (ATRC) would involve the abstraction of the bromine atom from the bromoalkyne by a radical species. mdpi.com This generates a vinyl radical, which can then undergo intramolecular cyclization by attacking a suitable acceptor, such as a tethered alkene or another functional group. In the case of 1-bromo-8-chloro-1-octyne, the resulting vinyl radical could potentially undergo an intramolecular cyclization onto the alkyl chain. The subsequent fate of the resulting alkyl radical would depend on the reaction conditions and the presence of trapping agents. The chlorine atom at the other end of the chain could also potentially participate in or influence these radical processes.

The mechanism of these radical cyclizations is often a chain reaction involving initiation, propagation, and termination steps. mdpi.com The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting cyclic radical.

Synthetic Utility and Complex Molecule Assembly Via 1 Octyne, 1 Bromo 8 Chloro and Halogenated Alkyne Chemistry

Building Blocks for Advanced Organic Synthesis

The distinct reactivity of the bromoalkyne and the chloroalkyl functionalities within 1-Octyne, 1-bromo-8-chloro- allows for its participation in a wide array of synthetic transformations. This dual reactivity is the foundation of its utility as a building block for advanced organic synthesis, enabling the programmed and selective introduction of different molecular fragments.

Construction of Diverse Polyfunctionalized Products

The bromoalkyne moiety of 1-Octyne, 1-bromo-8-chloro- is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This reaction facilitates the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, a cornerstone of modern synthetic chemistry for the creation of conjugated systems. organic-chemistry.org The chloroalkyl chain, being less reactive under these conditions, remains intact for subsequent functionalization. This orthogonal reactivity allows for a stepwise approach to molecular elaboration. For instance, the bromoalkyne can first be coupled with an aromatic partner, and the terminal chloro group can then be displaced by a nucleophile, such as an azide (B81097), amine, or thiol, to introduce further functionality. This sequential functionalization is a powerful tool for the rapid construction of polyfunctionalized molecules.

The table below illustrates the potential for sequential functionalization of 1-Octyne, 1-bromo-8-chloro- through a hypothetical two-step reaction sequence.

| Step | Reagents and Conditions | Functional Group Transformation | Resulting Intermediate/Product |

| 1 | Aryl Iodide, Pd(PPh₃)₄, CuI, Et₃N | Sonogashira Coupling | Aryl-substituted 8-chloro-1-octyne |

| 2 | Sodium Azide, DMF | Nucleophilic Substitution | Aryl-substituted 8-azido-1-octyne |

Generation of Conjugated Cyclic and Acyclic Structural Motifs

The synthesis of conjugated systems is of paramount importance in the development of organic electronic materials and biologically active molecules. The Sonogashira coupling of 1-Octyne, 1-bromo-8-chloro- provides a direct route to acyclic conjugated enynes and arylalkynes. libretexts.org By selecting appropriate coupling partners, extended π-systems can be readily assembled.

Furthermore, the bifunctional nature of this molecule can be exploited to construct cyclic structures. For example, after an initial cross-coupling reaction at the bromoalkyne terminus, the chloroalkyl chain can participate in an intramolecular cyclization. This could be achieved through various strategies, such as an intramolecular Heck reaction if an appropriate unsaturated system is introduced, or through nucleophilic attack from a functional group on the coupled partner. Such intramolecular reactions are highly valuable for the efficient synthesis of complex ring systems. The alkyne moiety itself can also participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles, further expanding the range of accessible heterocyclic structures. rsc.org

Applications in Targeted Chemical Synthesis

The versatility of 1-Octyne, 1-bromo-8-chloro- and related halogenated alkynes extends to various specialized areas of chemical synthesis, from the replication of nature's intricate molecules to the design of novel materials and therapeutics.

Diversification for Materials Science Applications

The development of novel organic materials with tailored electronic and optical properties is a rapidly advancing field. Conjugated polymers, which feature a backbone of alternating single and multiple bonds, are of particular interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The polymerization of alkynes, particularly through methods like Sonogashira polycondensation, is a key strategy for the synthesis of these materials. libretexts.org

The structure of 1-Octyne, 1-bromo-8-chloro- makes it an intriguing monomer for polymer synthesis. Polymerization via the bromoalkyne functionality could lead to a polymer with a conjugated backbone and a pendant chloroalkyl chain at each repeating unit. These chloro groups can then serve as sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties, such as solubility, processability, and electronic characteristics. This approach offers a route to a diverse range of functional materials from a single monomer.

The table below outlines a hypothetical polymerization and subsequent functionalization of 1-Octyne, 1-bromo-8-chloro-.

| Step | Reaction Type | Description | Resulting Material |

| 1 | Polycondensation | Sonogashira coupling of the monomer with a di-alkyne co-monomer. | A conjugated polymer with pendant chloroalkyl side chains. |

| 2 | Post-polymerization Modification | Nucleophilic substitution of the chloro groups with a functional moiety (e.g., a fluorescent dye). | A functionalized conjugated polymer with tailored properties. |

Precursors in Pharmaceutical Chemistry Research

Halogenated compounds and molecules containing alkyne functionalities are well-represented in the landscape of modern pharmaceuticals. wikipedia.orgresearchgate.net The introduction of halogen atoms can significantly impact a drug's metabolic stability, lipophilicity, and binding affinity to its biological target. researchgate.net Alkynes are also present in a number of approved drugs and serve as important intermediates in pharmaceutical synthesis. wikipedia.org

The bifunctional nature of 1-Octyne, 1-bromo-8-chloro- makes it a valuable precursor for the synthesis of novel compounds for pharmaceutical research. The two reactive sites allow for the facile generation of diverse molecular scaffolds. For example, a library of compounds could be created by reacting the bromoalkyne with a variety of aromatic and heteroaromatic partners, followed by reaction of the chloroalkyl chain with a range of amines or other nucleophiles. This combinatorial approach can rapidly generate a multitude of distinct structures for screening in drug discovery programs. chemscene.com

Efficiency and Sustainability in Haloalkyne-Mediated Reactions

The pursuit of green and sustainable chemistry has driven the development of synthetic methods that are not only efficient in producing complex molecules but also minimize waste and energy consumption. acs.org In this context, haloalkynes, including 1-Octyne, 1-bromo-8-chloro-, have emerged as valuable building blocks. Their dual functionality, consisting of a reactive carbon-carbon triple bond and a halogen substituent, allows for diverse transformations, often proceeding with high efficiency and selectivity. acs.orgresearchgate.net The focus on sustainability in haloalkyne chemistry centers on improving atom economy and developing streamlined reaction protocols like multicomponent and one-pot syntheses. acs.orgchemrxiv.org

Atom-Economical Synthetic Approaches

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. ibchem.com Reactions with high atom economy are inherently more sustainable as they generate fewer byproducts and waste. ibchem.com Haloalkyne chemistry offers several pathways to achieve high atom economy.

Addition reactions, where the haloalkyne triple bond is transformed into a double or single bond, are prime examples of 100% atom-economical processes, as all atoms from the reactants are incorporated into the final product. scranton.edu For instance, the halogenation of an alkyne with reagents like bromine (Br₂) or chlorine (Cl₂) to form tetrahaloalkanes is a classic addition reaction. masterorganicchemistry.comchemistrysteps.com Similarly, cycloaddition reactions, where haloalkynes react with dienes or other unsaturated systems to form cyclic compounds, can also be highly atom-economical. acs.org

Transition-metal-catalyzed cross-coupling reactions represent another major area where haloalkynes contribute to atom-economical syntheses. acs.org These reactions, such as Sonogashira, Suzuki, or Negishi couplings, form new carbon-carbon bonds with high efficiency. While catalysts and solvents are used, the primary reactants are often incorporated into the product with minimal waste. The development of recyclable catalysts further enhances the sustainability of these processes. nih.gov The versatility of haloalkynes allows them to participate in a wide array of these transformations, leading to the construction of complex molecular skeletons in an atom-efficient manner. acs.orgacs.org

The table below illustrates the concept of atom economy for a generalized addition reaction involving a haloalkyne.

| Reactant A | Reactant B | Product | Byproducts | % Atom Economy |

| Haloalkyne (R-C≡C-X) | Dihalogen (Y₂) | Dihaloalkene (R-CY=CY-X) | None | 100% |

| Haloalkyne (R-C≡C-X) | Hydrogen Halide (HY) | Vinyl Halide (R-CH=CXY) | None | 100% |

| Haloalkyne (R-C≡C-X) | Organometallic (R'-M) | Substituted Alkyne (R-C≡C-R') | Metal Halide (MX) | < 100% |

This table presents a conceptual overview of atom economy in typical haloalkyne reactions. The actual atom economy for the third example would depend on the molecular weights of R, R', M, and X.

Development of Multicomponent and One-Pot Protocols

To further enhance synthetic efficiency and sustainability, significant research has focused on developing multicomponent reactions (MCRs) and one-pot protocols involving haloalkynes. chemrxiv.orgnih.gov These strategies are highly desirable as they reduce the number of synthetic steps, minimize the need for intermediate purification, and save time, solvents, and resources. nih.govrsc.org

Multicomponent Reactions (MCRs) combine three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants. nih.gov Haloalkynes have proven to be excellent substrates in MCRs for the synthesis of diverse and complex molecules. For example, a highly efficient three-component condensation of haloalkynes, amines, and sodium sulfide (B99878) (Na₂S·9H₂O) has been developed for the synthesis of thioamides. acs.org Another notable example is the construction of amides from bromoalkynes, an amine, and water as one of the reacting partners. acs.org These MCRs provide rapid access to important functional groups and molecular scaffolds from simple precursors. nih.gov

The following table summarizes representative multicomponent and one-pot reactions utilizing haloalkynes, showcasing their utility in assembling complex structures efficiently.

| Reaction Type | Components/Reagents | Catalyst/Conditions | Product Type |

| Multicomponent | Haloalkyne, Amine, Na₂S·9H₂O | - | Thioamide |

| Multicomponent | Bromoalkyne, Amine, H₂O | - | Amide |

| One-Pot Coupling | Terminal Alkyne, Haloalkyne | Pd(dba)₂, Phosphine Ligand, Cu(I) | Unsymmetrical 1,3-Diyne |

| One-Pot Domino | Haloalkyne, Amine | Copper Catalyst | Naphthalene Derivative |

This table highlights examples of efficient synthetic protocols involving the general class of haloalkynes.

The continued development of such atom-economical, multicomponent, and one-pot reactions underscores the power and versatility of haloalkynes like 1-Octyne, 1-bromo-8-chloro- as building blocks for efficient and sustainable chemical synthesis. acs.org

Computational and Theoretical Investigations of 1 Octyne, 1 Bromo 8 Chloro and Halogenated Alkyne Systems

Quantum Chemical Characterization of Haloalkynes

Quantum chemical methods are fundamental to characterizing the intrinsic properties of haloalkynes. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule.

The electronic structure of a molecule dictates its chemical behavior. For halogenated alkynes, the interplay between the electron-rich carbon-carbon triple bond and the electronegative halogen substituents is of particular interest. Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). ossila.com The LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons (electrophilicity). ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In a molecule such as 1-Octyne, 1-bromo-8-chloro-, the π-systems of the alkyne bond contribute significantly to the HOMO, making it a potential site for electrophilic attack. However, the presence of the electronegative bromine atom directly on the alkyne (the 1-bromo- configuration) withdraws electron density, lowering the energy of the HOMO and reducing the nucleophilicity of the triple bond compared to a non-halogenated alkyne. lumenlearning.comlibretexts.org The chlorine atom at the other end of the alkyl chain (the 8-chloro- position) would have a lesser, but still present, inductive effect on the electronic structure.

Theoretical calculations, often using Density Functional Theory (DFT), can predict the energies of these orbitals. ossila.com For a series of related haloalkynes, trends in HOMO-LUMO energies can provide qualitative predictions of reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Halogenated Alkynes (Illustrative Data)

This table presents hypothetical HOMO, LUMO, and energy gap values calculated by DFT methods to illustrate trends in electronic properties. A lower energy gap generally correlates with higher reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1-Octyne | -9.8 | 0.5 | 10.3 |

| 1-Bromo-1-octyne | -10.2 | -0.1 | 10.1 |

| 1-Chloro-1-octyne | -10.4 | -0.3 | 10.1 |

| 1-Octyne, 1-bromo-8-chloro- | -10.3 | -0.2 | 10.1 |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. bohrium.comnih.gov This approach provides insight into hybridization, bond polarity, and, crucially, the stabilizing effects of electron delocalization. bohrium.com

For 1-Octyne, 1-bromo-8-chloro-, NBO analysis can quantify the nature of the key bonds:

C-Br and C-Cl Bonds: It can determine the percent ionic character and hybridization of these bonds, confirming their polarity.

C≡C Triple Bond: It describes the triple bond in terms of one sigma (σ) and two pi (π) bonds.

Donor-Acceptor Interactions: A key feature of NBO analysis is its ability to identify and quantify stabilizing interactions between filled (donor) orbitals and empty (acceptor) orbitals. researchgate.netuba.ar For instance, it can reveal hyperconjugation effects, such as the interaction between a lone pair on a halogen and an antibonding orbital (σ*) of an adjacent bond. These interactions, often expressed as a second-order perturbation energy (E(2)), indicate the extent of electron delocalization and contribute to molecular stability. uba.ar

NBO analysis is also invaluable for studying intermolecular interactions, such as hydrogen bonding or halogen bonding, by identifying the specific donor-acceptor orbital interactions between molecules. researchgate.netuba.ar

Table 2: Illustrative NBO Donor-Acceptor Interactions for a Haloalkyne Fragment

This table shows hypothetical stabilization energies (E(2)) from NBO analysis, quantifying the strength of key electronic interactions within a molecule. Higher E(2) values indicate stronger delocalization effects.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (Br) | σ* (C-C) | Lone Pair -> Antibond | 1.2 |

| π (C≡C) | σ* (C-Br) | Pi Bond -> Antibond | 0.8 |

| σ (C-H) | σ* (C-Cl) | Sigma Bond -> Antibond | 2.5 |

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry allows for the in-silico exploration of reaction pathways, providing a detailed understanding of how chemical transformations occur.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. mdpi.commdpi.com It is widely used to investigate reaction mechanisms by mapping the potential energy surface (PES) of a reaction. nih.gov

A reaction profile charts the energy of the system as it progresses from reactants to products. Key points on this profile include:

Reactants and Products: The starting materials and final compounds.

Intermediates: Stable, but often short-lived, species formed during the reaction.

Transition States (TS): The highest energy point along a reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed.

By locating these stationary points, DFT calculations can determine activation energies (the energy difference between reactants and the TS), which are directly related to the reaction rate. researchgate.net This allows chemists to predict which of several possible reaction pathways is most likely to occur. For a molecule like 1-Octyne, 1-bromo-8-chloro-, DFT could be used to model reactions such as the addition of hydrogen halides (HBr, HCl) or halogens (Br₂, Cl₂) across the triple bond. masterorganicchemistry.com The calculations would help predict the regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) by comparing the activation energies of the different pathways. libretexts.orgmasterorganicchemistry.com

Table 3: Hypothetical DFT-Calculated Energy Profile for HBr Addition to a Terminal Alkyne

This table illustrates a simplified reaction energy profile calculated using DFT. The activation energy is the difference in energy between the reactants and the transition state, indicating the kinetic feasibility of the reaction.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Alkyne + HBr) | 0.0 |

| Transition State 1 (Markovnikov) | +15.2 |

| Transition State 2 (anti-Markovnikov) | +25.8 |

| Product (Vinyl Bromide) | -10.5 |

Many chemical reactions can produce different stereoisomers. Computational methods can predict the stereochemical outcome of a reaction by comparing the energies of the transition states leading to the different products. pearson.comlumenlearning.com The pathway with the lower activation energy will be favored, leading to the major product. nih.gov

For example, the halogenation of alkynes often proceeds via an anti-addition mechanism, resulting in a trans-dihaloalkene. masterorganicchemistry.com This is explained by the formation of a bridged halonium ion intermediate, which is then attacked by a halide ion from the opposite face. quora.com DFT calculations can model the geometry and energy of this intermediate and the subsequent transition state for nucleophilic attack, confirming why anti-addition is energetically preferred over syn-addition. nih.gov For 1-Octyne, 1-bromo-8-chloro-, theoretical studies could predict the stereochemistry of bromine addition to the triple bond, likely favoring the formation of a trans-tribromoalkene product.

Influence of Halogen Substituents on Reactivity and Selectivity

Halogen substituents exert profound electronic and steric effects on the reactivity and selectivity of alkynes.

Electronic Effects: The high electronegativity of halogens (Cl, Br) causes them to withdraw electron density from the carbon-carbon triple bond through the inductive effect. lumenlearning.comlibretexts.org This has several consequences:

Reduced Nucleophilicity: The π-bonds of the alkyne become less electron-rich and therefore less nucleophilic. This deactivation means that electrophilic addition reactions to haloalkynes are generally slower than to their non-halogenated counterparts. libretexts.orgmasterorganicchemistry.com

Alkyne Acidity: A halogen on an adjacent carbon can increase the acidity of a terminal alkyne's C-H bond.

Regioselectivity: In addition reactions of HX to a terminal haloalkyne like 1-bromo-1-octyne, the halogen substituent influences where the incoming hydrogen and halide will add. The stability of the intermediate vinyl carbocation is a key factor. masterorganicchemistry.com Computational studies can precisely model the energies of these intermediates to predict the regiochemical outcome (i.e., which carbon receives the new halogen).

Stereoselectivity: While many alkyne additions are stereoselectively anti, the nature of the substituents can influence this. For instance, reactions involving aryl alkynes can show reduced stereoselectivity compared to aliphatic alkynes, potentially indicating a different mechanism, such as one involving a more open vinyl cation intermediate that allows for attack from either face. masterorganicchemistry.com Computational modeling is essential for distinguishing between these mechanistic possibilities.

Analysis of Inductive and Resonance Effects

The electronic behavior and reactivity of 1-Octyne, 1-bromo-8-chloro- are significantly influenced by the interplay of inductive and resonance effects originating from its halogen substituents and the alkyne functional group. These effects dictate the electron density distribution across the molecule.

The primary electronic influences in 1-Octyne, 1-bromo-8-chloro- are the inductive effects of the halogen atoms and the alkyne group. chemistrysteps.com Halogens are more electronegative than carbon, leading them to withdraw electron density from adjacent atoms through the sigma (σ) bonds. chemistrysteps.com This is known as a negative inductive effect (-I). In the case of 1-Octyne, 1-bromo-8-chloro-, both the bromine and chlorine atoms exhibit a -I effect. The bromine atom directly attached to the sp-hybridized carbon of the alkyne exerts a strong pull on the electron density of the triple bond. Similarly, the chlorine atom at the C8 position withdraws electron density along the alkyl chain. The magnitude of the inductive effect is dependent on the halogen's electronegativity, with chlorine being more electronegative than bromine. chemistrysteps.com

Furthermore, the sp-hybridized carbon atoms of the alkyne group are more electronegative than sp2 or sp3 hybridized carbons due to their higher s-character (50%). ncert.nic.in This inherent electronegativity means the bromoalkyne group itself exerts an electron-withdrawing inductive effect on the rest of the molecule.

Resonance effects, or mesomeric effects, involve the delocalization of π-electrons across a molecule. chemistrysteps.com While halogens possess lone pairs of electrons that can be donated to an adjacent π-system (a positive resonance effect, +R), this effect is generally weak for halogens when attached to a carbon system. quora.comlibretexts.org In halogenated compounds, the electron-withdrawing inductive effect (-I) typically dominates over the electron-donating resonance effect (+R). quora.comlibretexts.org For 1-Octyne, 1-bromo-8-chloro-, the bromine atom's lone pairs can theoretically participate in resonance with the alkyne's π-system. However, this +R effect is significantly outweighed by its strong -I effect. The chlorine atom is too far removed from the π-system to participate in any meaningful resonance.

The interplay of these effects results in a polarized molecule. The strong -I effects of the halogens and the alkyne group reduce the nucleophilicity of the triple bond, making it less reactive towards electrophilic addition compared to a non-halogenated alkyne. libretexts.org

| Feature | Type of Effect | Description |

| Bromo Group (-Br) | Negative Inductive (-I) | Withdraws electron density from the alkyne due to bromine's high electronegativity. chemistrysteps.com |

| Positive Resonance (+R) | Potential donation of lone pair electrons to the alkyne π-system; generally weak and overridden by the inductive effect. quora.comlibretexts.org | |

| Chloro Group (-Cl) | Negative Inductive (-I) | Withdraws electron density from the alkyl chain via the sigma bonds. chemistrysteps.com |

| Alkyne Group (-C≡C-) | Negative Inductive (-I) | The sp-hybridized carbons are highly electronegative, withdrawing electron density from adjacent alkyl carbons. ncert.nic.in |

Exploration of Halogen Bonding Phenomena in Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, known as a halogen bond donor, interacting with a nucleophilic species (halogen bond acceptor). This phenomenon can play a crucial role in directing the reactivity and self-assembly of molecules.

In 1-Octyne, 1-bromo-8-chloro-, the bromine atom attached to the sp-hybridized carbon is a potential halogen bond donor. The electron-withdrawing nature of the alkyne group enhances the electrophilic character of the bromine atom. This creates a region of positive electrostatic potential (a σ-hole) on the outermost portion of the bromine atom, along the axis of the C-Br bond, making it susceptible to interaction with Lewis bases.

The reactivity of halogenated alkynes in reactions such as electrophilic addition provides a related, though distinct, concept. In the halogenation of alkynes, the approaching halogen molecule is polarized by the nucleophilic alkyne, leading to the formation of a bridged halonium ion intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.org This intermediate involves the halogen atom sharing its electrons with the two carbons of the triple bond. While this is a covalent interaction forming a reactive intermediate, the underlying principle of the halogen acting as an electrophile is related to its capacity for halogen bonding.

The potential for the bromine in 1-Octyne, 1-bromo-8-chloro- to act as a halogen bond donor could influence its reactivity in several ways:

Reaction Intermediates: It could stabilize transition states or reaction intermediates through intermolecular interactions with solvents or other reagents that can act as halogen bond acceptors.

Regioselectivity: In reactions involving nucleophilic attack, halogen bonding could direct the incoming nucleophile to a specific site on the molecule.

Computational studies would be necessary to quantify the strength and directionality of potential halogen bonds formed by 1-Octyne, 1-bromo-8-chloro- and to fully elucidate their impact on its reaction mechanisms.

| Component of 1-Octyne, 1-bromo-8-chloro- | Role in Halogen Bonding | Factors Influencing Role |

| Bromine Atom (at C1) | Potential Halogen Bond Donor | Attached to an electron-withdrawing sp-hybridized carbon, which enhances its electrophilic character. |

| Chlorine Atom (at C8) | Weaker Potential Halogen Bond Donor | Attached to an sp3-hybridized carbon, making it less electrophilic compared to the bromine at C1. |

| Alkyne π-system | Potential Halogen Bond Acceptor | The electron-rich triple bond could interact with a halogen bond donor from another molecule. |

Q & A

Basic Research Questions

Q. What is the correct IUPAC nomenclature for 1-bromo-8-chlorooctane, and how does substituent priority influence its numbering?

- Methodological Answer : The IUPAC name is determined by assigning priorities to substituents based on atomic number. Bromine (Br) has a higher priority than chlorine (Cl), so the chain is numbered to give Br the lowest possible position. In this case, the numbering starts from the bromine end, resulting in "1-bromo-8-chlorooctane." For validation, compare with analogous compounds like 1-bromo-1-chloroethane, where Br takes precedence over Cl .

| Substituent | Atomic Number | Priority |

|---|---|---|

| Br | 35 | 1 |

| Cl | 17 | 2 |

| C | 6 | 3 |

| H | 1 | 4 |

Q. What are the reliable synthetic routes for preparing 1-bromo-8-chlorooctane in high purity?

- Methodological Answer : A documented route involves halogenation of 8-bromo-1-octanol using dichlorotriphenylphosphorane (ClPPh) and imidazole as a base. Key steps include:

Activation of the hydroxyl group via phosphorylation.

Nucleophilic substitution with chloride.

This method minimizes side reactions, achieving >90% purity (GC-MS validation). Critical parameters include stoichiometric control of ClPPh and reaction temperature (0–5°C) to prevent elimination .

| Reagent | Role | Conditions |

|---|---|---|

| ClPPh | Phosphorylating agent | 0–5°C, anhydrous |

| Imidazole | Base (HCl scavenger) | Stirring, 2 hours |

Q. How can researchers determine the physical properties of 1-bromo-8-chlorooctane using computational and experimental methods?

- Methodological Answer :

- Computational : Use quantum chemical calculations (e.g., DFT) to predict bond lengths, dipole moments, and steric effects. Compare with QSPR models for similar halogenated alkanes (e.g., 1-bromooctane) .

- Experimental : Measure boiling point (GC retention time), density (pycnometry), and solubility (UV-Vis spectroscopy in polar/nonpolar solvents). Cross-validate with literature data from authoritative databases (e.g., Organic Syntheses) .

Advanced Research Questions

Q. How do the bromine and chlorine substituents influence the reactivity of 1-bromo-8-chlorooctane in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br and Cl affects oxidative addition in palladium-catalyzed couplings. Br is more reactive than Cl due to lower bond dissociation energy. To study:

Perform kinetic experiments with Pd(PPh) and Grignard reagents.

Monitor intermediates via NMR or in situ IR.

Compare with 1-bromo-8-iodooctane to isolate halogen-specific effects .

Q. What advanced spectroscopic techniques are required to resolve ambiguities in the structural characterization of 1-bromo-8-chlorooctane?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHBrCl).

- 2D NMR (COSY, HSQC) : Assign and signals, distinguishing between Br/Cl-induced deshielding.

- X-ray Crystallography : Resolve spatial arrangement of substituents (if crystalline derivatives are accessible) .

Q. How can researchers address contradictions in reported reaction yields or byproduct profiles for this compound?

- Methodological Answer :

Reproducibility Checks : Replicate protocols under controlled conditions (e.g., inert atmosphere, standardized reagents).

Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., elimination products like octene derivatives).

Literature Cross-Referencing : Compare data from peer-reviewed journals (e.g., Organic Syntheses) and avoid unverified sources .

Q. What methodologies are recommended for studying the adsorption and surface reactivity of 1-bromo-8-chlorooctane on indoor environmental surfaces?

- Methodological Answer :

- Fundamental Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on materials like glass or PVC.

- Advanced Imaging : Apply ToF-SIMS or AFM to map surface reactivity at the nanoscale.

- Environmental Simulation : Expose the compound to UV light or ozone in chamber studies to mimic indoor degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.